(3,4-dimethoxyphenyl)[4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
Description
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(3,4-dimethylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5S/c1-16-9-11-19(13-17(16)2)26-15-24(32(28,29)23-8-6-5-7-20(23)26)25(27)18-10-12-21(30-3)22(14-18)31-4/h5-15H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXSUBKMWTTXFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3,4-dimethoxyphenyl)[4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a complex organic molecule belonging to the class of benzothiazine derivatives. Its unique structure incorporates various functional groups that are believed to contribute to its biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its potential therapeutic applications and mechanisms of action.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzothiazine core with methoxy and dimethylphenyl substituents, which may influence its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, analogs of benzothiazine derivatives have shown promising results in inhibiting cancer cell proliferation. In one study, a related compound demonstrated significant cytotoxic effects against various cancer cell lines, with an IC50 value of 0.3 μM in acute lymphoblastic leukemia cells . This suggests that the compound may exhibit similar or enhanced activity due to its structural characteristics.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism and proliferation.
- Receptor Interaction : It could modulate receptor activity on cell surfaces, influencing signaling pathways that regulate cell growth and apoptosis.
- Gene Expression Modulation : The compound may affect the expression of genes associated with cancer progression and resistance.
Case Studies
- Antiproliferative Activity : In vitro studies have shown that compounds similar to this compound exhibit significant antiproliferative activity in various cancer cell lines. For example, an analog demonstrated a 25-fold increase in potency compared to its predecessor MX69 .
- Cytotoxicity Assays : In cytotoxicity assays using the WST method on multiple cancer cell lines (including ALL and neuroblastoma), compounds with similar structures consistently showed potent cytotoxicity, indicating their potential as effective anticancer agents .
Data Table: Summary of Biological Activities
Scientific Research Applications
Synthesis and Chemical Transformations
The synthesis of (3,4-dimethoxyphenyl)[4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone typically involves multi-step reactions that may include:
- Condensation Reactions : Combining appropriate benzothiazine derivatives with methoxy and dimethyl substituents.
- Oxidation Processes : Utilizing oxidizing agents to introduce the dioxido functional group.
These methods allow for the selective introduction of functional groups that enhance the compound's biological activity.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Mechanism of Action : The compound may inhibit specific enzymes involved in tumor growth and progression.
- Case Study : A study demonstrated that a related benzothiazine derivative reduced tumor volume in mouse models by targeting cancer cell metabolism .
Antioxidant Properties
The compound is believed to possess antioxidant properties due to its ability to scavenge free radicals and reduce oxidative stress:
- Mechanism : It may interact with reactive oxygen species (ROS), thereby protecting cellular components from damage.
- Research Findings : In vitro studies show that similar compounds can enhance cellular resilience against oxidative damage .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may have neuroprotective effects:
- Potential Applications : It could be explored for treating neurodegenerative diseases by modulating neurotransmitter systems.
- Case Study : Research on related compounds indicates they can improve cognitive function in animal models of Alzheimer's disease .
Pharmacological Studies
Pharmacological evaluations have highlighted the dual activity profile of compounds in this class:
Comparison with Similar Compounds
Structural Analogues
(3,4-Dimethoxyphenyl)[4-(3-Methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone ()
- Key Differences :
- Impact :
Triazole-Based Analogues ()
- Core Structure: Triazole derivatives (e.g., 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone) differ in heterocyclic architecture but share sulfonyl and ketone functionalities.
- Key Contrasts: Electrophilic Reactivity: The benzothiazinone core may exhibit different electronic profiles compared to triazoles, affecting target binding. Synthetic Routes: Triazoles often require sodium ethoxide-mediated alkylation (), while benzothiazinones may involve cyclization or sulfonation steps.
Physicochemical Properties (Theoretical Comparison)
Pharmacological Activity
- Antimicrobial Efficacy: Benzothiazinones like BTZ043 inhibit decaprenylphosphoryl-β-D-ribose oxidase (DprE1) in Mycobacterium tuberculosis (IC50 ~1 nM). The target compound’s dimethylphenyl group may enhance binding to hydrophobic pockets in DprE1, though experimental IC50 data are pending. ’s compound, with a 3-methoxyphenyl group, may exhibit reduced potency due to weaker hydrophobic interactions.
- Toxicity Profile: Dimethyl substituents could mitigate hepatotoxicity risks compared to nitro-containing benzothiazinones (e.g., BTZ043), which generate reactive metabolites.
Q & A
Q. What are the recommended synthetic routes for (3,4-dimethoxyphenyl)[4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone, and how can reaction yields be optimized?
- Methodological Answer : The compound’s synthesis involves multi-step procedures, including:
- Step 1 : Nucleophilic substitution to attach the 3,4-dimethylphenyl group to the benzothiazine ring. Use 2,4,6-trichlorotriazine as a coupling agent under inert conditions (N₂ atmosphere) with catalytic sodium methoxide .
- Step 2 : Oxidation of the benzothiazine sulfur to sulfone using m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C .
- Step 3 : Formation of the methanone bridge via Friedel-Crafts acylation with 3,4-dimethoxybenzoyl chloride and AlCl₃ .
Yield Optimization : Monitor reaction progress via TLC/HPLC. Purify intermediates via column chromatography (silica gel, hexane:EtOAc gradient). Final recrystallization in ethanol improves purity (>95%) .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and sulfone formation?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons of the 3,4-dimethoxyphenyl group (δ 6.7–7.1 ppm, doublets) and methyl groups (δ 2.2–2.5 ppm, singlets) .
- ¹³C NMR : Confirm sulfone formation via deshielded carbons adjacent to sulfone groups (δ 125–130 ppm) .
- X-ray Crystallography : Resolve regiochemical ambiguities by analyzing single-crystal structures. For example, similar benzothiazine sulfones show dihedral angles of 85–90° between aromatic rings .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ at m/z 495.2) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer :
- Kinase Inhibition Screening : Use fluorescence-based assays (e.g., ADP-Glo™) against kinases like PI3K or JAK2, given structural similarity to benzothiazine inhibitors .
- Antimicrobial Testing : Perform MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
- Cytotoxicity : Assess viability in HEK-293 cells via MTT assay (IC₅₀ > 50 µM suggests selectivity) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
- Methodological Answer :
- Variable Substituents : Synthesize analogs with:
- Halogens (Br, F) at the 4-position of the benzothiazine ring for enhanced lipophilicity .
- Ethoxy instead of methoxy groups on the phenyl ring to modulate metabolic stability .
- Bioactivity Testing : Compare IC₅₀ values across analogs in kinase assays. For example, bromo-substituted analogs show 2–3x higher potency against PI3Kα .
- Computational Modeling : Use Discovery Studio to dock analogs into kinase ATP-binding pockets. Prioritize compounds with ∆G < -9 kcal/mol .
Q. What strategies resolve contradictions in observed vs. predicted solubility and bioavailability data?
- Methodological Answer :
- Solubility Analysis :
| Method | Conditions | Result |
|---|---|---|
| Shake-flask | PBS pH 7.4 | 12 µg/mL |
| PAMPA | Artificial membrane | Low permeability (Pe < 1 × 10⁻⁶ cm/s) . |
- Contradiction Resolution :
- Use co-solvents (e.g., DMSO:PEG-400) for in vivo studies to enhance solubility.
- Apply pro-drug strategies (e.g., esterification of methoxy groups) to improve oral bioavailability .
Q. How can computational methods predict metabolic pathways and toxicity risks?
- Methodological Answer :
- Metabolism Prediction : Use SwissADME to identify likely Phase I oxidation sites (e.g., demethylation of methoxy groups) .
- Toxicity Profiling :
- hERG Inhibition : Patch-clamp assays to assess cardiac risk (IC₅₀ > 10 µM preferred) .
- Ames Test : Screen for mutagenicity using S. typhimurium TA98/TA100 strains .
Data Contradiction Analysis
Q. How to address discrepancies in reported vs. experimental melting points?
- Methodological Answer :
- Possible Causes : Polymorphism or residual solvents.
- Resolution :
Perform DSC analysis at 5°C/min to detect polymorphic transitions.
Re-crystallize using alternative solvents (e.g., acetonitrile instead of ethanol).
Use Karl Fischer titration to quantify residual solvents (<0.1% w/w required) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
